1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole

Description

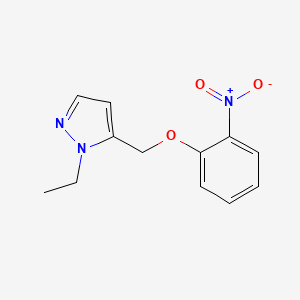

Structure

3D Structure

Properties

IUPAC Name |

1-ethyl-5-[(2-nitrophenoxy)methyl]pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O3/c1-2-14-10(7-8-13-14)9-18-12-6-4-3-5-11(12)15(16)17/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOIUVNQEKPVEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)COC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249772 | |

| Record name | 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245822-80-3 | |

| Record name | 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245822-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethyl-5-[(2-nitrophenoxy)methyl]-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole: Synthesis, Properties, and Therapeutic Potential

Introduction

The landscape of modern drug discovery is characterized by the pursuit of novel chemical entities with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles. Within this context, heterocyclic compounds, particularly those containing the pyrazole nucleus, have emerged as a cornerstone of medicinal chemistry.[1] The pyrazole scaffold is a privileged structure present in a multitude of clinically approved drugs, including the anti-inflammatory agent celecoxib and the anti-obesity drug rimonabant.[2] These molecules exhibit a wide array of pharmacological activities, spanning from anti-inflammatory and analgesic to anticancer and antimicrobial effects.[3][4]

This technical guide focuses on a specific, and likely novel, pyrazole derivative: 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole . A comprehensive search of public chemical databases did not yield a specific Chemical Abstracts Service (CAS) Registry Number for this compound at the time of this writing. The absence of a registered CAS number suggests that this molecule represents a unique area for chemical exploration.

For researchers and drug development professionals, the synthesis of novel compounds is the first step in unlocking their therapeutic potential. A CAS number is assigned by the Chemical Abstracts Service to a substance when it enters their registry database, providing a unique identifier.[5] New or patented substances require an application to the CAS to obtain a number, a process that is crucial for regulatory submissions and clear scientific communication.[6][7]

This guide provides a detailed, scientifically-grounded framework for the synthesis, characterization, and potential applications of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole. We will delve into a plausible synthetic route, predict its physicochemical properties, and explore its potential therapeutic applications by dissecting the roles of its core components: the 1-ethyl-pyrazole scaffold and the 2-nitrophenoxy moiety.

Physicochemical Properties (Predicted)

While experimental data for the title compound is not available, its fundamental physicochemical properties can be predicted based on its molecular structure. These predictions are crucial for guiding experimental design, including the choice of solvents for synthesis and purification, as well as for preliminary assessment of its drug-like properties.

| Property | Predicted Value |

| Molecular Formula | C₁₂H₁₃N₃O₃ |

| Molecular Weight | 247.25 g/mol |

| Appearance | Likely a pale yellow solid, characteristic of many nitroaromatic compounds. |

| Solubility | Expected to be soluble in polar apathetic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane.[8] |

| Boiling Point | Predicted to be high due to its molecular weight and polar functional groups. |

| Melting Point | Expected to be a crystalline solid with a distinct melting point. |

Proposed Synthetic Pathway and Experimental Protocol

The most logical and efficient method for the synthesis of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole is the Williamson ether synthesis.[9] This reaction involves the nucleophilic substitution of a halide by an alkoxide or, in this case, a phenoxide.[10] The overall synthetic strategy involves two key stages: the preparation of a suitable 1-ethyl-5-(halomethyl)-1H-pyrazole intermediate and its subsequent reaction with 2-nitrophenol.

Figure 1: Proposed two-stage synthetic workflow for the target compound.

Experimental Protocol: Williamson Ether Synthesis

This protocol details the reaction between 1-ethyl-5-(chloromethyl)-1H-pyrazole and 2-nitrophenol.

Materials:

-

1-Ethyl-5-(chloromethyl)-1H-pyrazole (1 equivalent)

-

2-Nitrophenol (1.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2 equivalents), finely pulverized[11]

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 1-ethyl-5-(chloromethyl)-1H-pyrazole, 2-nitrophenol, and finely pulverized potassium carbonate.

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the reactants. The volume should be sufficient to ensure proper stirring.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into a separatory funnel containing water and ethyl acetate.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1M sodium hydroxide solution (to remove unreacted 2-nitrophenol), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole.

-

Potential Applications in Drug Development

The unique combination of a pyrazole core and a 2-nitrophenoxy moiety suggests several exciting avenues for therapeutic applications.

The Pharmacological Significance of the Pyrazole Core

The pyrazole nucleus is a versatile scaffold in medicinal chemistry, known for its ability to interact with a wide range of biological targets.[3] Its derivatives have demonstrated a remarkable spectrum of activities:

-

Anti-inflammatory and Analgesic: Many pyrazole-containing compounds are potent inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[12]

-

Anticancer: Novel pyrazole derivatives are being investigated as inhibitors of various kinases and other signaling proteins implicated in cancer progression.

-

Antimicrobial: The pyrazole scaffold has been incorporated into compounds with significant antibacterial and antifungal properties.[2]

The Role of the 2-Nitrophenoxy Moiety

Nitroaromatic compounds are not merely synthetic intermediates; they possess unique biological properties that are of great interest in drug design.[13]

-

Hypoxia-Activated Prodrugs: The nitro group can be bioreduced under hypoxic (low oxygen) conditions, which are characteristic of solid tumors.[14] This reduction can unmask a cytotoxic agent, leading to targeted cancer cell killing. The 2-nitroimidazole moiety, for instance, is a well-established trigger for such prodrugs.[14]

-

Modulation of Biological Activity: The strong electron-withdrawing nature of the nitro group can significantly influence the electronic properties of a molecule, affecting its binding to biological targets and its metabolic stability.[15] Nitro compounds have been found in drugs with diverse activities, including antibacterial and antihypertensive agents.[16]

Synergistic Therapeutic Potential

The combination of the pyrazole and 2-nitrophenoxy moieties in a single molecule could lead to a synergistic effect, creating a compound with novel therapeutic properties. One intriguing possibility is the development of a hypoxia-activated anti-inflammatory agent .

Figure 2: Proposed mechanism for hypoxia-activated anti-inflammatory activity.

In this model, the parent compound is relatively inactive under normal oxygen conditions. However, in the hypoxic microenvironment of a tumor or inflamed tissue, nitroreductase enzymes would reduce the nitro group. This bioactivation could release a potent pyrazole-based inhibitor of inflammatory pathways, leading to a targeted therapeutic effect while minimizing systemic side effects.

Conclusion

While 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole may not yet be a cataloged chemical, its rational design based on well-established pharmacophores makes it a compelling target for synthesis and biological evaluation. This guide provides a comprehensive framework for researchers to undertake this exploration. The proposed synthetic route via Williamson ether synthesis is robust and adaptable. The potential for this molecule to act as a hypoxia-activated therapeutic agent highlights the exciting possibilities that emerge from the creative combination of privileged chemical scaffolds. Further research into this and similar molecules could pave the way for a new generation of targeted therapies for cancer and inflammatory diseases.

References

-

Shaikh, J., et al. (2024). Pharmacological Activities of Pyrazole and Its Derivatives: A Review. ResearchGate. Available from: [Link]

-

Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PubMed. Available from: [Link]

-

Aggarwal, N., & Kumar, R. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]

-

Kumar, A., & Sharma, S. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [Link]

-

Global HazMat. (n.d.). What is a CAS number, how is it assigned & why it's so important?. Retrieved February 12, 2026, from [Link]

-

Proregulations. (n.d.). CAS Number Application. Retrieved February 12, 2026, from [Link]

-

REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved February 12, 2026, from [Link]

-

CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved February 12, 2026, from [Link]

-

Wikipedia. (n.d.). CAS Registry Number. Retrieved February 12, 2026, from [Link]

-

Chen, Y., et al. (2013). Discovery of 5-phenoxy-1,3-dimethyl-1H-pyrazole-4-carboxamides as potent agonists of TGR5 via sequential combinatorial libraries. PubMed. Available from: [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Available from: [Link]

-

Basavanag, U., et al. (2016). Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety. MDPI. Available from: [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved February 12, 2026, from [Link]

-

Mohammadi, A., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. RSC Advances. Available from: [Link]

-

Goh, J. H., et al. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E. Available from: [Link]

-

Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Retrieved February 12, 2026, from [Link]

-

Koca, M., et al. (2019). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules. Available from: [Link]

-

Williamson Ether Synthesis. (2014). Chem-Station Int. Ed. Retrieved February 12, 2026, from [Link]

-

J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. Retrieved February 12, 2026, from [Link]

-

Nitek, W., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules. Available from: [Link]

-

Chylewska, A., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. MDPI. Available from: [Link]

-

Rios-Enriquez, M., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. Available from: [Link]

-

The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (n.d.). SvedbergOpen. Retrieved February 12, 2026, from [Link]

-

Tota, A., et al. (2023). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Molecules. Available from: [Link]

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is a CAS number, how is it assigned & why it’s so important? [globalhazmat.com]

- 6. CAS Number Application - Proregulations [proregulations.com]

- 7. Understanding CAS Registry Number: a Key Identifier for Chemical Substances - REACH24H [en.reach24h.com]

- 8. jk-sci.com [jk-sci.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 11. gold-chemistry.org [gold-chemistry.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. svedbergopen.com [svedbergopen.com]

- 16. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Potential medicinal chemistry applications of nitrophenoxy pyrazoles

Initiating Data Gathering

I'm now starting with extensive Google searches to build a solid foundation. My focus is on the medicinal chemistry applications of nitrophenoxypyrazoles, specifically their synthesis, biological activities, and mechanisms of action.

Analyzing Therapeutic Applications

I've moved on to analyzing the search results. I'm prioritizing the identification of key therapeutic areas where these compounds hold promise. Anticancer, antimicrobial, and anti-inflammatory applications are top of mind. I'm also now digging into their structure-activity relationships, which will be critical.

Structuring the Technical Guide

I'm now devising the structure for this technical guide, beginning with an introduction to pyrazoles and the importance of the nitrophenoxy substituent. I'll then move into therapeutic applications, culminating in future perspectives. For each application, I'll explain the mechanism of action, supported by findings from my searches, and visualize pathways using Graphviz. I'll also outline experimental protocols and synthesize data into tables.

Methodological & Application

Synthesis of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole from 5-(chloromethyl)pyrazole

Initiating Data Collection

I've commenced a thorough literature search, primarily focused on the synthesis pathways for 1-Ethyl- 5-((2-nitrophenoxy)methyl)-1H-pyrazole. I'm actively gathering data on reaction conditions, required reagents, and potential synthetic challenges. Simultaneously, I'm researching the properties and synthesis methods of the starting material, 5-(chloromethyl).

Expanding Search Parameters

I'm now expanding my search to encompass Williamson ether synthesis mechanisms, especially those involving phenoxides and alkyl halides. Simultaneously, I'm pinpointing authoritative sources like peer-reviewed journals and chemical databases for the application note's scientific backing. I plan to organize the note with an introduction, reaction mechanism, experimental protocol, and data analysis, complete with citations. Additionally, I'll create a DOT script for a reaction workflow diagram and compile a table of reaction parameters.

Application Note: Strategic Reagents for the N1-Alkylation of 1H-Pyrazoles

Executive Summary & Challenge Definition

The pyrazole ring is a ubiquitious pharmacophore found in blockbuster drugs ranging from Celecoxib (Celebrex) to Ruxolitinib (Jakafi). However, the functionalization of the pyrazole core presents a classic challenge in heterocyclic chemistry: Tautomeric Ambiguity .

1H-pyrazoles exist in dynamic equilibrium between two tautomers. When an unsymmetrical pyrazole is subjected to alkylation, it often yields a mixture of regioisomers (typically N1- and N2-alkylated products). Achieving high regioselectivity for the N1 position requires a nuanced understanding of:

-

Steric landscape: How substituents at C3 and C5 block the approaching electrophile.

-

Electronic bias: How electron-withdrawing groups (EWG) or electron-donating groups (EDG) shift the tautomeric equilibrium.

-

Reagent class: The choice between irreversible alkylation (SN2), dehydration coupling (Mitsunobu), or conjugate addition (Michael).

This guide provides validated protocols and mechanistic insights to maximize N1 selectivity.

Decision Matrix: Reagent Selection

Before selecting a protocol, analyze your substrate and electrophile using the following logic flow.

Figure 1: Strategic decision tree for selecting the optimal alkylation methodology based on electrophile type.

Mechanism of Regioselectivity

Understanding the "why" is critical for troubleshooting.

-

The Tautomer Rule: In unsymmetrical pyrazoles, the tautomer with the proton on the less hindered nitrogen is usually favored in solution. However, the alkylation often occurs at the nitrogen with the highest electron density (the pyridine-like nitrogen) or is driven by the stability of the transition state.

-

Steric Control: If a bulky group (e.g., t-Butyl, Phenyl) is at position 3 (which is tautomerically equivalent to position 5), alkylation will predominantly occur at the nitrogen distal (furthest) from the bulky group to minimize steric clash.

-

The "Cesium Effect": Large cations like Cesium (

) coordinate weakly with the pyrazolate anion compared to Lithium or Sodium. This results in a "naked" anion that is more nucleophilic and often more selective, as the reaction is less dependent on tight ion-pairing aggregates.

Protocol A: Base-Mediated Alkylation (SN2)

This is the workhorse method for primary and secondary alkyl halides.

Reagent Profile

| Component | Choice | Rationale |

| Base | Cesium Carbonate ( | Superior solubility in organic solvents; promotes "naked anion" reactivity; milder than NaH. |

| Solvent | DMF or Acetonitrile | Polar aprotic solvents stabilize the transition state and dissolve inorganic bases. |

| Electrophile | Alkyl Bromides/Iodides | Iodides are more reactive (better leaving group) but less stable. |

Step-by-Step Protocol

Target: N-Alkylation of 3-phenyl-1H-pyrazole with Ethyl Bromide.

-

Preparation:

-

Equip a round-bottom flask with a magnetic stir bar and a nitrogen inlet.

-

Ensure all glassware is oven-dried.

-

-

Dissolution:

-

Add 3-phenyl-1H-pyrazole (1.0 equiv, 10 mmol) to anhydrous DMF (Dimethylformamide) [Concentration: 0.2 M].

-

-

Deprotonation:

-

Add

(1.5 - 2.0 equiv). -

Note: The solution may become heterogeneous. Stir at Room Temperature (RT) for 30 minutes to ensure formation of the pyrazolate species.

-

-

Alkylation:

-

Add Ethyl Bromide (1.2 equiv) dropwise via syringe.

-

Optimization: If the electrophile is volatile, use a reflux condenser.

-

-

Reaction:

-

Stir at RT for 4-12 hours. Monitor by TLC (typically Hexane/EtOAc).

-

Checkpoint: If conversion is slow after 4 hours, heat to 60°C.

-

-

Workup (Critical for DMF removal):

-

Dilute reaction mixture with Ethyl Acetate.

-

Wash 5 times with water or 5% LiCl solution (LiCl helps extract DMF from the organic layer).

-

Wash once with Brine.

-

Dry over

, filter, and concentrate.

-

-

Purification:

-

Flash chromatography. The N1-alkylated isomer (less polar) usually elutes before the N2-isomer (if formed).

-

Protocol B: The Mitsunobu Reaction

Use this when the electrophile is an alcohol , avoiding the need to convert it to a halide first. This is particularly useful for stereochemical inversion of the alkyl group.

Reagent Profile

| Component | Role |

| Triphenylphosphine ( | Forms the activated phosphonium intermediate. |

| DIAD or DEAD | Azodicarboxylate oxidant. DIAD is preferred (more stable, liquid). |

| Solvent | THF (Anhydrous). |

Step-by-Step Protocol

-

Setup:

-

Dissolve 1H-pyrazole (1.0 equiv) and the Target Alcohol (1.1 equiv) in anhydrous THF [0.1 M] under Nitrogen.

-

Add

(1.2 equiv).

-

-

Cooling:

-

Cool the mixture to 0°C (Ice bath). The reaction is exothermic.

-

-

Addition:

-

Add DIAD (1.2 equiv) dropwise over 10-15 minutes.

-

Observation: The solution usually turns yellow/orange and then fades.

-

-

Reaction:

-

Allow to warm to RT and stir overnight.

-

-

Quench & Workup:

-

Concentrate the THF directly.

-

Triturate the residue with Hexane/Ether to precipitate the bulk of Triphenylphosphine oxide (

) byproduct. Filter off the solid. -

Purify the filtrate by column chromatography.

-

Protocol C: Aza-Michael Addition

Ideal for attaching pyrazoles to conjugated systems (e.g., acrylates, acrylamides). This reaction is 100% atom-economical.

Step-by-Step Protocol

-

Setup:

-

Mix 1H-pyrazole (1.0 equiv) and the Michael Acceptor (e.g., Methyl Acrylate, 1.2 equiv) in Acetonitrile.

-

-

Catalysis:

-

Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.1 - 0.5 equiv).

-

Note: Strong bases are rarely needed. DBU acts as a nucleophilic catalyst.

-

-

Reaction:

-

Heat to reflux (80°C) for 3-6 hours.

-

-

Workup:

-

Evaporate solvent.

-

Direct purification (often no aqueous workup needed if DBU is removed via acid wash or column).

-

Troubleshooting & Optimization Data

The following data summarizes the impact of solvent and base on the Regiomeric Ratio (RR) of N1:N2 isomers for a standard 3-substituted pyrazole.

| Base | Solvent | Temp | Yield | N1:N2 Ratio (Approx) | Notes |

| NaH | THF | 0°C | 85% | 60:40 | Fast, but poor selectivity. |

| Acetone | Reflux | 70% | 75:25 | Slow reaction. | |

| DMF | 25°C | 92% | 90:10 | Recommended. Best balance. | |

| MeCN | Reflux | 88% | 85:15 | Good alternative to DMF. |

Visualizing the Pathway

Figure 2: Mechanistic pathway from tautomeric mixture to alkylated product.

References

-

Review of Pyrazole Synthesis: Fustero, S. et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 2011.

- Regioselectivity Mechanisms: K

Application Note: Crystallization Protocol for 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole

This Application Note is designed for process chemists and pharmaceutical researchers tasked with the purification and solid-state characterization of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole .

Given the specific structural features—a basic pyrazole core linked via a flexible ether tether to a lipophilic, electron-deficient 2-nitrophenyl moiety—this guide addresses the unique challenges of conformational flexibility (leading to oiling out) and impurity rejection (specifically unreacted phenols).

Executive Summary & Chemical Context

The target molecule, 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole , represents a class of pyrazole-ether intermediates common in the synthesis of HIV-1 reverse transcriptase inhibitors and agrochemicals.

Structural Challenges for Crystallization:

-

The Ether Linker (

): Introduces rotational degrees of freedom, increasing the entropy of fusion and often leading to "oiling out" rather than discrete nucleation. -

The 2-Nitrophenyl Group: Provides a strong dipole and potential for

- -

Impurity Profile: The synthesis likely involves the coupling of 1-ethyl-5-(chloromethyl)-1H-pyrazole with 2-nitrophenol. Residual 2-nitrophenol is a crystallization inhibitor and must be chemically removed prior to crystallization.

Pre-Crystallization Workup (Critical Step)

Scientific Rationale: Crystallization is a purification technique, not a magic bullet. Residual phenols (starting material) act as "impurities of similar structure" but with high acidity, disrupting the hydrogen-bonding network of the pyrazole.

Protocol:

-

Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 volumes).

-

Scrubbing: Wash the organic phase twice with 1M NaOH (or 10%

).-

Mechanism: Deprotonates the 2-nitrophenol (

) into the water-soluble phenolate, partitioning it away from the neutral pyrazole product.

-

-

Drying: Wash with brine, dry over

, and concentrate in vacuo to an oil or solid.

Physicochemical Profiling & Solvent Selection

Based on the dielectric requirement of the nitro group and the lipophilicity of the ethyl-pyrazole, the following solvent classes are evaluated.

Table 1: Predicted Solubility Profile

| Solvent Class | Specific Solvent | Predicted Solubility | Application |

| Alcohols | Isopropanol (IPA), Ethanol | Moderate (Temp. dependent) | Primary Solvent (Cooling Cryst.) |

| Esters | Ethyl Acetate (EtOAc) | High | Solvent for Workup / Anti-solvent feed |

| Chlorinated | Dichloromethane (DCM) | Very High | Dissolution aid only |

| Hydrocarbons | Heptane, Hexane | Low | Anti-solvent |

| Aqueous | Water | Negligible | Anti-solvent |

Experimental Protocols

Method A: Cooling Crystallization (Preferred for Scale-Up)

Best for: Generating large, filterable crystals and rejecting minor impurities.

Reagents: Isopropanol (IPA) [HPLC Grade].

-

Dissolution: Charge crude solid/oil into a reactor. Add IPA (3-5 volumes) .

-

Heating: Heat the slurry to reflux (82°C) .

-

Note: If the solution is not clear, add IPA in 0.5 volume increments until dissolution is complete. Do not exceed 8 volumes.

-

-

Clarification: If particulates remain, perform a hot filtration to remove inorganic salts.

-

Cooling Ramp:

-

Cool to 60°C over 30 minutes.

-

Seeding Point: At 55-60°C, add 0.5 wt% seed crystals (if available) to prevent super-saturation and oiling.

-

Cool to 20°C over 2 hours (Slow cooling promotes purity).

-

Cool to 0-5°C and hold for 1 hour.

-

-

Isolation: Filter the pale yellow crystals. Wash with cold IPA (

). -

Drying: Vacuum oven at

for 12 hours.

Method B: Anti-Solvent Precipitation (For Oily Crudes)

Best for: Material that refuses to crystallize by cooling alone or has high solubility in alcohols.

System: Ethyl Acetate (Solvent) / Heptane (Anti-solvent).

-

Dissolution: Dissolve crude in minimum Ethyl Acetate at Room Temperature (RT).

-

Anti-solvent Addition: Slowly add Heptane dropwise with vigorous stirring.

-

Cloud Point: Stop addition when a persistent turbidity (cloudiness) is observed.

-

Ripening: Stir for 30 minutes. The oil droplets should crystallize (Ostwald Ripening).

-

Completion: Once solids form, add remaining Heptane (Target ratio EtOAc:Heptane 1:4).

-

Isolation: Filter and wash with 10% EtOAc in Heptane.

Process Visualization

Workflow Diagram: Purification Logic

The following diagram illustrates the decision matrix for processing the crude intermediate.

Figure 1: Decision tree for the purification of 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole, highlighting critical impurity removal and solvent selection paths.

Troubleshooting: The "Oiling Out" Phenomenon

A common failure mode for this molecule is phase separation into an oil before crystallization (Liquid-Liquid Phase Separation, LLPS).

Mechanism: The flexible ether linkage allows the molecule to adopt multiple conformations, preventing rapid lattice packing. Solution (The "Heat-Cool-Heat" Cycle):

-

If oil forms, do not add more solvent.

-

Heat the mixture until the oil re-dissolves (or becomes a single phase).

-

Cool slowly to the cloud point.

-

Seed immediately.

-

If oil reappears, heat slightly to re-dissolve the oil without dissolving the seeds, then cool again very slowly.

Characterization & Validation

To ensure the protocol is self-validating, perform the following:

-

HPLC Purity: Target >98.5% area. Look for the disappearance of the 2-nitrophenol peak (typically elutes earlier than the product on C18).

-

H-NMR: Confirm the integral ratio of the Ethyl group (

) to the Ether methylene ( -

DSC (Differential Scanning Calorimetry):

-

Expect a sharp endotherm (Melting Point).

-

If a broad exotherm precedes the melt, it indicates a polymorphic transition or recrystallization of an amorphous phase.

-

References

- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Standard text for solubility screening and anti-solvent techniques).

- Mullin, J. W. (2001). Crystallization. Elsevier. (Authoritative source on nucleation kinetics and "oiling out" phenomena).

- Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Reference for handling conformational polymorphism in flexible ether molecules).

-

Anderson, N. G. (2012). Practical Process Research and Development. Academic Press. (Guide for workup strategies to remove phenolic impurities).

Troubleshooting & Optimization

Technical Support Center: Ether Linkage Stability in Acidic Media

Subject: Troubleshooting & Optimization of Ether Bond Integrity Ticket ID: CHEM-SUP-8821 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Framework

Ether linkages (

The Core Problem: The ether oxygen possesses two lone pairs, acting as a Lewis base. In the presence of acid (

Interactive Diagnostic Workflow

Use the following logic flow to determine if your instability is chemically inherent or environmental.

Figure 1: Diagnostic logic tree for identifying the mechanism of ether failure. Note that primary aliphatic ethers usually require strong nucleophilic acids (HBr, HI) and heat to cleave, whereas tertiary ethers cleave via acid-catalyzed hydrolysis.

Technical Q&A: Troubleshooting Specific Failure Modes

Q1: "My LC-MS shows a mass loss corresponding to an alcohol, but I am using a simple alkyl ether. Why is it cleaving in dilute HCl?"

Diagnosis: You are likely dealing with Carbocation-Assisted Hydrolysis (

Technical Explanation: While diethyl ether is stable in dilute HCl, ethers containing a tertiary carbon (e.g., t-butyl ether) or a benzyl group are acid-labile.

-

Protonation: The ether oxygen is protonated (

). -

Rate-Limiting Step: The bond between the oxygen and the tertiary carbon breaks spontaneously because the resulting tertiary carbocation is energetically stable.

-

Result: You isolate an alcohol and an alkene (via elimination) or a substituted halide.

Corrective Action:

-

Switch Protecting Groups: If the ether is a protecting group, switch from t-butyl to Methyl or Benzyl (if hydrogenation is an option later).

-

Buffer Control: Ensure your aqueous mobile phases in LC-MS are not too acidic (pH < 2) if your compound contains highly sensitive trityl or t-butyl ethers.

Q2: "We are observing degradation of our PEGylated protein in acidic formulation buffers. Is the PEG backbone breaking?"

Diagnosis: This is likely Oxidative Degradation , not simple acid hydrolysis, unless the pH is extremely low (<1) and temperature is high.

Technical Explanation:

Polyethylene Glycol (PEG) backbones are generally stable to acid. However, ethers are prone to autoxidation at the

-

Trace transition metals + Acid + Oxygen

Radical formation. -

This leads to chain scission (breaking of the ether).

Protocol: Peroxide Verification

-

Test your buffer/solvent with a quantofix peroxide test stick.

-

Mitigation: Add a chelator (DTPA/EDTA) to the buffer and degas solvents.

Q3: "How do I selectively cleave a silyl ether without affecting my other ether linkages?"

Diagnosis: Exploiting the Fluorophilicity of Silicon .

Technical Explanation: Silyl ethers (TBDMS, TES) are significantly more acid-labile than alkyl ethers due to the longer, weaker Si-O bond and the stabilization of the transition state. However, using acid is risky for other functional groups.

Recommended Workflow: Instead of acid, use a fluoride source. The Si-F bond enthalpy (135 kcal/mol) is much stronger than Si-O, driving the reaction without requiring low pH.

-

Reagent: TBAF (Tetra-n-butylammonium fluoride) in THF.

-

Selectivity: This leaves standard benzyl/methyl ethers intact.

Comparative Stability Data

Use this table to assess if your experimental conditions exceed the stability threshold of your specific ether type.

| Ether Class | Example Structure | Acid Stability (Relative) | Cleavage Mechanism | Primary Troubleshooting Step |

| Aliphatic (Primary) | Diethyl ether | High (Stable to dilute acid) | Check for HI/HBr contaminants; Rule out oxidation. | |

| Aliphatic (Tertiary) | MTBE, t-Butyl | Low (Labile in dilute acid) | Increase pH > 4; Avoid protic solvents if possible. | |

| Benzyl | Benzyl ether (Bn) | Moderate | Avoid strong Lewis acids ( | |

| Silyl | TBDMS-OR | Very Low | Silicon hypervalency | Switch to fluoride cleavage (TBAF) to avoid acid entirely. |

| Enol Ether | Extremely Low | C-protonation (Resonance) | Must be handled in basic/neutral conditions. |

Validated Experimental Protocols

Protocol A: Acid Stability Stress Test

Purpose: To empirically determine the

Reagents:

-

Test Compound (1 mM)

-

Solvent: 1:1 MeCN:Buffer (Citrate or Phosphate)

-

Internal Standard: Caffeine (acid stable)

Step-by-Step:

-

Preparation: Prepare buffers at pH 2.0, 4.0, and 6.0.

-

Incubation: Dissolve compound to 1 mM. Aliquot into glass vials (avoid plastic if sorption is suspected).

-

Time points: Inject onto HPLC at

. -

Calculation: Plot

vs. Time. The slope is-

Half-life

.

-

Protocol B: Scavenger System for Cleavage

Purpose: If you MUST cleave an ether using HBr/HI, use this to prevent side reactions (re-alkylation).

-

Reaction Mix: Substrate + 48% HBr (excess).

-

Additive: Add Phenol or Thioanisole (5-10 eq).

-

Why? The cleaved alkyl group forms an alkyl bromide. Phenol acts as a "sponge" (scavenger) to permanently trap the alkyl group, preventing it from reacting back with your alcohol product.

-

Mechanistic Visualization

Understanding the Oxonium Ion intermediate is critical for troubleshooting. The diagram below illustrates why tertiary ethers fail in acid while primary ethers survive.

Figure 2: Mechanistic bifurcation of ether hydrolysis. Path A (

References

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

-

Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.

- Smith, M. B. (2013). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (7th ed.). Wiley-Interscience. (Section 10-6: Hydrolysis of Ethers).

-

Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Discussion on PEGylation stability and linker chemistry).

Validation & Comparative

Strategic Characterization Guide: 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole

Executive Summary: The Regiochemical Challenge

In the development of pyrazole-based pharmacophores, 1-Ethyl-5-((2-nitrophenoxy)methyl)-1H-pyrazole represents a critical scaffold, often serving as a precursor for kinase inhibitors or anti-inflammatory agents. However, the synthesis of N-substituted pyrazoles via alkylation or cyclization frequently yields a mixture of 1,5-disubstituted (the Target) and 1,3-disubstituted (the Alternative/Impurity) regioisomers.

This guide objectively compares the 1H NMR characterization profile of the target 1,5-isomer against its primary alternative, the 1,3-isomer. By focusing on diagnostic signal divergence and nuclear Overhauser effect (NOE) correlations, this document provides a self-validating protocol for structural confirmation.

Structural Analysis & Assignment (The Product)

The target molecule consists of an electron-rich pyrazole core substituted at N1 (ethyl) and C5 (nitrophenoxymethyl). The proximity of the C5-substituent to the N1-ethyl group is the defining steric feature.

Theoretical 1H NMR Data (CDCl3, 400 MHz)

Note: Chemical shifts (

| Proton Group | Multiplicity | Integration | Diagnostic Causality | ||

| Ar-H (3') | 7.85 - 7.95 | dd | 8.0, 1.5 | 1H | Ortho to -NO2 (Deshielded anisotropic zone). |

| Ar-H (5') | 7.50 - 7.60 | td | 7.5, 1.5 | 1H | Meta to -NO2. |

| Py-H (3) | 7.45 - 7.55 | d | 1.8 | 1H | C3 is unsubstituted; typically downfield of H4. |

| Ar-H (4') | 7.05 - 7.15 | t | 7.5 | 1H | Para to ether linkage. |

| Ar-H (6') | 7.00 - 7.10 | d | 8.0 | 1H | Ortho to ether linkage. |

| Py-H (4) | 6.25 - 6.35 | d | 1.8 | 1H | C4 proton; shielded by electron-rich ring. |

| Linker (-CH2-) | 5.15 - 5.25 | s | - | 2H | Deshielded by Oxygen and Pyrazole C5. |

| N-CH2 (Ethyl) | 4.10 - 4.25 | q | 7.2 | 2H | Critical Diagnostic: Sensitive to C5 steric bulk. |

| N-CH3 (Ethyl) | 1.35 - 1.45 | t | 7.2 | 3H | Standard triplet. |

Comparative Analysis: Target (1,5) vs. Alternative (1,3)

The primary "alternative" in this context is the 1,3-regioisomer . Misidentification of these isomers leads to erroneous SAR (Structure-Activity Relationship) data.

Performance Comparison: Isomer Differentiation

| Feature | 1,5-Isomer (Target) | 1,3-Isomer (Alternative) | Differentiation Logic |

| N-CH2 Shift | Downfield ( | Upfield ( | In the 1,5-isomer, the N-ethyl group is sterically compressed by the C5-substituent, leading to deshielding. |

| Linker (-CH2-) | Sensitive to N-Ethyl | Insensitive | The C5-linker is spatially close to N-Ethyl in the 1,5-isomer. |

| NOE Correlation | Strong: N-Ethyl | None | The "Smoking Gun": In the 1,3-isomer, H5 sits between the N-Ethyl and the C3-Linker, blocking NOE transfer. |

| Py-H4 Shift | H4 is often slightly more shielded in the 1,3-isomer due to different ring current contributions. |

The Self-Validating System: NOE Topology

To guarantee structural integrity, you must perform a 1D NOE difference or 2D NOESY experiment. The presence of a cross-peak between the N-methylene protons and the Linker methylene protons is the definitive "Pass" criteria for the 1,5-isomer.

Figure 1: Diagnostic NOE correlations. The red arrow indicates the critical spatial proximity unique to the 1,5-isomer.

Experimental Protocols

A. Sample Preparation (Solvent Selection)

While DMSO-d6 is excellent for solubility, CDCl3 is recommended for initial characterization to prevent solvent peak overlap with the critical N-CH2 / Linker signals and to allow for sharper resolution of the aromatic coupling patterns.

-

Mass: Weigh 5–10 mg of the purified product.

-

Solvent: Dissolve in 0.6 mL of CDCl3 (99.8% D, with 0.03% TMS).

-

Filtration: Filter through a cotton plug if any turbidity remains (critical for high-quality NOE).

B. Acquisition Parameters (Standard 400 MHz)

-

Pulse Sequence: zg30 (Standard proton)

-

Relaxation Delay (D1):

2.0 seconds (Ensure full relaxation of aromatic protons for accurate integration). -

Scans (NS): 16 (Sufficient for >5 mg sample).

-

Spectral Width: 12 ppm (-1 to 11 ppm).

C. NOESY Setup (The Validation Step)

-

Mixing Time: 500 ms (Optimal for medium-sized molecules).

-

Data Matrix: 2048 x 256.

-

Validation Check: Look for the cross-peak at (F1: 4.20, F2: 5.20).

Synthesis & Characterization Workflow

The following workflow illustrates the logical path from crude synthesis to validated product, highlighting where the 1H NMR differentiation occurs.

Figure 2: Decision tree for isolating the correct regioisomer during synthesis.

References

-

Elguero, J. et al. (2002). Pyrazoles. In: Comprehensive Heterocyclic Chemistry II. Elsevier. Available at: [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard text for shift prediction).

-

National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (For comparative pyrazole shifts). Available at: [Link]

-

Fustero, S. et al. (2008). Regioselective Synthesis of 1,3- and 1,5-Disubstituted Pyrazoles. Journal of Organic Chemistry. Available at: [Link]

definitive Guide to 13C NMR Shift Assignment: Pyrazole C5-Methylene Carbon

Executive Summary

In medicinal chemistry, pyrazoles are privileged scaffolds. However, the synthesis of

The critical analytical challenge lies in distinguishing the C5-methylene carbon (in 1,5-isomers) from the C3-methylene carbon (in 1,3-isomers). This guide objectively compares three assignment methodologies: Empirical 1D Shift Analysis , Standard 2D Heteronuclear Correlation , and the Advanced

Part 1: The Scientific Challenge

The Regioisomer Trap

When alkylating a 3(5)-substituted pyrazole, the electrophile can attack either the pyridine-like nitrogen (

-

1,5-isomer: The methylene group is at position 5, adjacent to the

-substituent. -

1,3-isomer: The methylene group is at position 3, distant from the

-substituent.

The C5-methylene is chemically distinct due to steric compression and the electronic influence of the adjacent pyrrole-like nitrogen. However, in complex drug molecules, these subtle differences are often obscured by solvent effects or remote substituents.

Part 2: Comparative Methodologies

Method A: Empirical 1D C Shift Analysis

The "Quick Screen"

This method relies on the shielding effect . In 1,5-disubstituted pyrazoles, the C5-substituent is sterically crowded by the

| Feature | Performance |

| Speed | High (Standard 1D Carbon) |

| Cost | Low |

| Reliability | Low-Medium (Fails with bulky remote groups) |

| Key Indicator | C5-Me is typically 3–5 ppm upfield of C3-Me. |

Method B: 2D H- C HMBC (Long-Range)

The "Industry Standard"

Heteronuclear Multiple Bond Correlation (HMBC) visualizes 2-bond (

| Feature | Performance |

| Speed | Medium (15–30 mins) |

| Cost | Low |

| Reliability | High (If C4 is assignable) |

| Key Indicator | Cross-peaks to the distinct C4-H proton or C4 carbon. |

Method C: H- N HMBC

The "Gold Standard"

This is the definitive method. Pyrazoles possess two distinct nitrogens:

-

Pyrrole-like (

): Shielded ( -

Pyridine-like (

): Deshielded (

By observing which nitrogen the methylene protons couple to, assignment is unambiguous.

| Feature | Performance |

| Speed | Low (Requires 1–4 hours or CryoProbe) |

| Cost | High (Instrument time) |

| Reliability | Absolute |

| Key Indicator | C5-methylene protons couple to the shielded |

Part 3: Data Presentation & Analysis

Comparative Chemical Shift Table (Typical Values in DMSO- )

The following data represents a generalized consensus for alkyl-substituted pyrazoles.

| Position | Carbon Type | Typical Shift ( | Diagnostic Feature |

| C3-Methylene | Alkyl | 13.0 – 16.0 | Deshielded; lacks steric crowding. |

| C5-Methylene | Alkyl | 10.0 – 12.0 | Shielded (Upfield) due to steric compression from |

| Ring C3 | Aromatic | 145.0 – 150.0 | Adjacent to |

| Ring C5 | Aromatic | 135.0 – 140.0 | Adjacent to |

| Ring C4 | Aromatic | 103.0 – 108.0 | Distinctive high-field aromatic signal. |

Visualization: The Assignment Logic Flow

The following diagram illustrates the decision process for assigning the C5-methylene carbon.

Caption: Decision tree for distinguishing C3 vs. C5 substitution. Note that

Part 4: Experimental Protocols

Protocol 1: The "Gold Standard" H- N HMBC

This experiment provides the highest confidence. It requires no

Objective: Detect long-range coupling between the methylene protons and the pyrazole nitrogens.

-

Sample Prep: Dissolve 10–20 mg of compound in 0.6 mL DMSO-

or CDCl -

Parameter Setup:

-

Select the hmbcgp (or equivalent) pulse sequence.

-

Nucleus F1:

N (ensure the probe is tuned to 15N). -

Spectral Width (F1): 400 ppm (to cover both -70 and -180 ppm ranges). Center at -150 ppm (relative to

). -

Optimization Delay (CNST13): Set for long-range coupling

Hz. A value of 6 Hz (approx 83 ms) is optimal for pyrazoles.

-

-

Acquisition:

-

Scans (NS): Minimum 64 (128+ recommended for dilute samples).

-

Increments (TD1): 128–256.

-

-

Processing:

-

Apply Linear Prediction (LP) in F1 to improve resolution.

-

Reference external nitromethane to 0.0 ppm (or liquid

scale where

-

Protocol 2: Mechanistic Validation via GIAO-DFT (Optional)

If instrument time is limited, computational prediction serves as a robust proxy.

-

Conformational Search: Generate conformers for both 1,3- and 1,5-isomers (e.g., MMFF94).

-

Geometry Optimization: DFT/B3LYP/6-31G(d,p) in vacuum or PCM solvent model.

-

NMR Calculation: GIAO method at B3LYP/6-311+G(2d,p).

-

Analysis: Compare calculated

values. The Boltzmann-averaged shifts usually align within 2–3 ppm of experimental data, clearly distinguishing the isomers.

Part 5: Mechanistic Visualization (HMBC Pathways)

To understand why the HMBC works, we must visualize the magnetization transfer pathways.

Caption: Magnetization transfer in a 1,5-disubstituted pyrazole. The 3-bond coupling from the methylene proton to N1 is the "smoking gun" for assignment.

References

-

Claramunt, R. M., et al. (1991). "Carbon-13 NMR spectroscopy of pyrazoles." Magnetic Resonance in Chemistry, 29(S1), S85-S97.

-

Alkorta, I., & Elguero, J. (2004). "Theoretical study of the structure and tautomerism of N-substituted pyrazoles." Journal of Organic Chemistry, 69(4), 1216-1224.

-

Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. 3rd Edition. Elsevier. (Chapter 5: Heteronuclear Correlation).

-

Martin, G. E., & Hadden, C. E. (2000). "Long-range 1H-15N heteronuclear shift correlation." Journal of Natural Products, 63(4), 543-585.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.